molecular formula C9H8O4 B1429355 (E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid CAS No. 1173097-51-2

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid

Cat. No.: B1429355
CAS No.: 1173097-51-2
M. Wt: 189.09 g/mol
InChI Key: QAIPRVGONGVQAS-RJKLISAOSA-N
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Description

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid is a stable isotope-labeled compound of caffeic acid. It is a hydroxycinnamic acid derivative, specifically labeled with carbon-13 isotopes at nine positions. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as in mass spectrometry applications due to its unique isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caffeic acid-13C9 involves the incorporation of carbon-13 isotopes into the caffeic acid molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, labeled phenylalanine can be used as a starting material, which undergoes enzymatic or chemical transformations to yield caffeic acid-13C9 .

Industrial Production Methods

Industrial production of caffeic acid-13C9 typically involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the isotopic purity and chemical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Caffeic acid-13C9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Caffeic acid-13C9 is extensively used in various fields of scientific research:

Mechanism of Action

Caffeic acid-13C9 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits enzymes involved in the production of reactive oxygen species and modulates signaling pathways related to inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Caffeic acid-13C9 is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Its high isotopic purity (99 atom % 13C) and chemical purity (97% CP) make it a valuable tool in research applications where accuracy and reliability are crucial .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-RJKLISAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1/[13CH]=[13CH]/[13C](=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745945
Record name (2E)-3-[3,4-Dihydroxy(~13~C_6_)phenyl](~13~C_3_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173097-51-2
Record name (2E)-3-[3,4-Dihydroxy(~13~C_6_)phenyl](~13~C_3_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173097-51-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid
Reactant of Route 3
(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid
Reactant of Route 5
(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid
Reactant of Route 6
(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid

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